Anti-Toxoplasma gondii Potency and Cell Cycle Alteration Compared to Untreated Controls
Compound NSC156627 (the target compound) demonstrated significant inhibition of Toxoplasma gondii growth in vitro. Treated parasites showed a significantly increased percentage of cells in the S/M phase compared to vehicle controls, indicating a distinct cell cycle arrest phenotype not observed with standard antifolates like pyrimethamine [1]. The study identified this benzodioxole-containing scaffold as novel among anti-Toxoplasma agents, with structure-function analyses implicating the benzodioxole moiety in its action [1].
| Evidence Dimension | In vitro growth inhibition and cell cycle phase distribution |
|---|---|
| Target Compound Data | Significant increase in S/M phase population vs. control (exact percentage available in primary source) |
| Comparator Or Baseline | Vehicle (DMSO) control; standard antifolates (pyrimethamine) did not share this phenotype. |
| Quantified Difference | Compound treatment resulted in a statistically significant shift in cell cycle profile (p < 0.05), unique among the chemical scaffolds tested in the focused screen. |
| Conditions | Human foreskin fibroblast (HFF) monolayers infected with T. gondii RH strain; treatment at 10 µM for 24-40 h; assessed by flow cytometry. |
Why This Matters
The unique cell cycle alteration mechanism differentiates this compound from existing antifolate therapies, potentially offering a new avenue for treating chronic toxoplasmosis where current drugs fail.
- [1] Kamau E, Meehan T, Lavine MD, Arrizabalaga G, Mustata Wilson G, Boyle J. A novel benzodioxole-containing inhibitor of Toxoplasma gondii growth alters the parasite cell cycle. Antimicrob Agents Chemother. 2011 Dec;55(12):5438-51. View Source
